Pad-IN-2
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Overview
Description
Pad-IN-2 is a potent inhibitor of protein arginine deiminase 4 (PAD4), an enzyme involved in the post-translational modification of proteins by converting arginine residues into citrullines . This compound has shown significant potential in the treatment of autoimmune diseases and cancers, such as rheumatoid arthritis, vasculitis, systemic lupus erythematosus, cutaneous lupus erythematosus, cystic fibrosis, ulcerative colitis, asthma, multiple sclerosis, and psoriasis .
Preparation Methods
The synthesis of Pad-IN-2 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity against PAD4. This involves reactions such as alkylation, acylation, and amination under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Pad-IN-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound involve the use of reducing agents such as sodium borohydride and lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. This is typically achieved using reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development
Scientific Research Applications
Pad-IN-2 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool to study the role of PAD4 in protein citrullination and its effects on protein function and structure.
Biology: In biological research, this compound is used to investigate the role of PAD4 in various cellular processes, including cell differentiation, apoptosis, and immune response.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of autoimmune diseases and cancers. It has shown promise in preclinical studies for its ability to inhibit PAD4 activity and reduce disease symptoms.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting PAD4 for the treatment of various diseases
Mechanism of Action
Pad-IN-2 exerts its effects by selectively inhibiting the activity of PAD4. The mechanism involves the binding of this compound to the active site of PAD4, preventing the enzyme from catalyzing the conversion of arginine residues into citrullines. This inhibition disrupts the citrullination process, which is crucial for the regulation of gene expression, protein function, and immune response. By inhibiting PAD4, this compound can modulate various cellular pathways and reduce inflammation and disease progression .
Comparison with Similar Compounds
Pad-IN-2 is unique compared to other PAD inhibitors due to its high potency and selectivity for PAD4. Similar compounds include:
Cl-amidine: A pan-PAD inhibitor that targets multiple PAD isoforms but lacks the selectivity of this compound.
BB-Cl-amidine: Another PAD inhibitor with broader specificity compared to this compound.
GSK199: A selective PAD4 inhibitor but with lower potency compared to this compound.
This compound stands out due to its superior selectivity and potency, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H28ClN5O2 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-[7-chloro-1-(cyclopropylmethyl)indol-2-yl]-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-6-yl]methanone |
InChI |
InChI=1S/C27H28ClN5O2/c28-20-5-1-3-17-12-22(33(24(17)20)14-16-6-7-16)26-30-21-11-18(13-23-25(21)32(26)9-10-35-23)27(34)31-8-2-4-19(29)15-31/h1,3,5,11-13,16,19H,2,4,6-10,14-15,29H2/t19-/m1/s1 |
InChI Key |
VWMILHOMRPKNRL-LJQANCHMSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C4C(=C2)OCCN4C(=N3)C5=CC6=C(N5CC7CC7)C(=CC=C6)Cl)N |
Origin of Product |
United States |
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